(2-Fluorophenyl)phosphane

Phosphine Synthesis Ligand Design Nucleophilic Aromatic Substitution

(2-Fluorophenyl)phosphane (CAS 647031-47-8) is a primary arylphosphine bearing a single ortho-fluorine substituent on the phenyl ring. This compound serves as a critical synthon for constructing more elaborate fluoroarylphosphine ligands used in homogeneous catalysis and coordination chemistry.

Molecular Formula C6H6FP
Molecular Weight 128.08 g/mol
CAS No. 647031-47-8
Cat. No. B15168335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)phosphane
CAS647031-47-8
Molecular FormulaC6H6FP
Molecular Weight128.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)P
InChIInChI=1S/C6H6FP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
InChIKeyMGJUWNNLIIIAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2-Fluorophenyl)phosphane (CAS 647031-47-8) is a Strategic Primary Phosphine Building Block for Ligand Design


(2-Fluorophenyl)phosphane (CAS 647031-47-8) is a primary arylphosphine bearing a single ortho-fluorine substituent on the phenyl ring. This compound serves as a critical synthon for constructing more elaborate fluoroarylphosphine ligands used in homogeneous catalysis and coordination chemistry [1]. Its defining characteristic is the presence of the fluorine atom in the ortho position, which directly modulates the electronic density at the phosphorus center and introduces steric constraints not present in the parent phenylphosphine or its para-substituted analog [2].

The Critical Role of Ortho-Fluorine: Why (2-Fluorophenyl)phosphane Cannot Be Simply Replaced


Simple substitution of (2-Fluorophenyl)phosphane with unsubstituted phenylphosphine or para-fluorophenylphosphane is not scientifically valid due to the unique steric and electronic influence of the ortho-fluorine atom. The ortho-substituent significantly alters the ligand's cone angle and can engage in weak secondary interactions with the metal center, thereby modifying catalyst geometry, stability, and activity in ways that cannot be replicated by meta- or para-substituted analogs [1]. Furthermore, the ortho-fluorine imparts a distinct electron-withdrawing effect directly through bonds and space to the phosphorus lone pair, which is a key determinant of the ligand's donor strength and the resulting metal complex's reactivity [2].

Quantified Differentiation: (2-Fluorophenyl)phosphane vs. Analogous Arylphosphines


Synthetic Yield: Nucleophilic Aromatic Substitution Route Provides High and Reproducible Yields for Ortho-Substituted Arylphosphines

The preparation of (2-fluorophenyl)phosphane via the reaction of 1,2-difluorobenzene with potassium diphenylphosphide proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This methodology has been demonstrated to produce ortho-substituted arylphosphines in a yield range of 72% to 96% [1]. In contrast, traditional syntheses of primary arylphosphines, such as the Grignard reaction of an aryl halide with PCl3 followed by reduction, often suffer from over-alkylation, air-sensitivity, and lower overall yields, particularly for ortho-substituted substrates where steric hindrance can impede the initial metal-halogen exchange [2].

Phosphine Synthesis Ligand Design Nucleophilic Aromatic Substitution

Catalytic Activity: Ortho-Substitution Strongly Modulates Hydrogenation Rate Compared to Unsubstituted Phenylphosphines

Studies on the homogeneous hydrogenation of hexene-1 using Rh(I) complexes bearing tertiary phosphines with ortho-substituted phenyl groups demonstrate that the nature of the ortho-substituent has a profound effect on the catalytic rate. The research concludes that 'steric effects of substituents linked to the ortho-position of a phenyl group in the co-catalyst are very important' and that 'the rate of hydrogenation is strongly influenced by tertiary phosphines with substituents in a ortho-phenyl group' [1]. This establishes a class-level expectation that (2-fluorophenyl)phosphane-derived catalysts will exhibit distinct kinetic profiles compared to those based on unsubstituted phenylphosphine, where such steric and electronic modulation is absent.

Homogeneous Catalysis Hydrogenation Ligand Effects

Electronic Tuning: Ortho-Fluorine Withdraws Electron Density, Lowering Phosphine Basicity Relative to Phenylphosphine

The introduction of fluorine atoms onto an arylphosphine framework is well-established to lower the basicity (σ-donor strength) of the phosphorus atom. A review of fluoroarylphosphines confirms that 'the two most obvious effects of fluorination are the lowering of phosphine basicity and the' modification of steric bulk [1]. The ortho position, in particular, places the electronegative fluorine atom in close proximity to the phosphorus center, resulting in a stronger electron-withdrawing effect compared to a para-fluoro substituent. Consequently, (2-fluorophenyl)phosphane is expected to be a weaker σ-donor and stronger π-acceptor than unsubstituted phenylphosphine, which directly impacts the stability and reactivity of its metal complexes.

Ligand Electronic Effects Tolman Electronic Parameter Coordination Chemistry

Coordination Versatility: (2-Fluorophenyl)phosphane Exhibits Broad Compatibility with Diverse Metal Centers

Research into the synthesis of triphosphine ligands has shown that 2-fluorophenyl phosphine can be readily coordinated to a variety of metal centers. A thesis from Cardiff University reports that '2-fluorophenyl phosphine was synthesised in good yield and has been coordinated to a variety of metal centres. There seems to be no inhibiting factors preventing the phosphine coordinating to any metal centres in a facial manner' [1]. This demonstrates that the ortho-fluorine does not sterically preclude or electronically deactivate the phosphorus lone pair to an extent that would limit its utility as a ligand. This is in contrast to some bulky or highly fluorinated phosphines (e.g., P(C6F5)3) which can exhibit poor coordinating ability.

Coordination Chemistry Transition Metal Complexes Ligand Binding

High-Value Application Scenarios for (2-Fluorophenyl)phosphane Based on Verifiable Differentiation


Synthesis of Ortho-Functionalized Bidentate and Tridentate Phosphine Ligands

The ortho-fluorine atom in (2-fluorophenyl)phosphane serves as a synthetic handle for further functionalization or as a pre-installed steric/electronic director in the construction of complex ligand architectures. Its high-yielding synthesis via SNAr chemistry [1] makes it an ideal starting material for building libraries of phosphine ligands with tailored ortho-substituents for use in homogeneous catalysis.

Fine-Tuning Catalyst Activity in Rh-Catalyzed Hydrogenation and Hydroformylation

The demonstrated importance of ortho-substituents on hydrogenation rate [1] indicates that catalysts derived from (2-fluorophenyl)phosphane can be used to systematically optimize the kinetic profile of industrial hydrogenation and hydroformylation processes. The ortho-fluorine provides a distinct 'knob' for tuning activity and selectivity that is not available with phenylphosphine or para-fluoro analogs.

Modulating Metal Complex Electronics in Stoichiometric and Catalytic Transformations

The electron-withdrawing nature of the ortho-fluorine, which lowers phosphine basicity [1], makes (2-fluorophenyl)phosphane a valuable ligand for stabilizing lower oxidation states of transition metals. This is particularly relevant in catalytic cycles involving oxidative addition and reductive elimination steps, such as cross-coupling reactions, where a more electrophilic metal center can be advantageous.

Exploratory Coordination Chemistry with First-Row Transition Metals

The documented ability of 2-fluorophenyl phosphine to coordinate to a variety of metal centers without inhibition [1] supports its use in fundamental research aimed at developing new catalysts based on earth-abundant metals (e.g., Fe, Co, Ni). Its distinct electronic and steric profile can lead to novel reactivity patterns compared to more conventional phosphine ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Fluorophenyl)phosphane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.